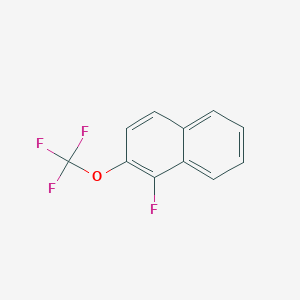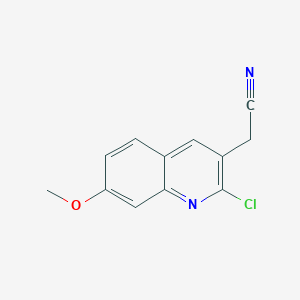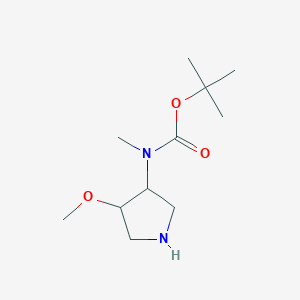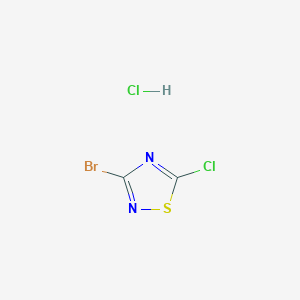
1-Fluoro-2-(trifluoromethoxy)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluoro-2-(trifluoromethoxy)naphthalene is an organofluorine compound belonging to the class of naphthalene derivatives Its chemical formula is C11H6F4O, and it is characterized by the presence of both fluoro and trifluoromethoxy groups attached to the naphthalene ring
Méthodes De Préparation
One common method involves the reaction of naphthalene with Selectfluor to introduce the fluorine atom . The trifluoromethoxy group can be introduced using various trifluoromethoxylation reagents . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Des Réactions Chimiques
1-Fluoro-2-(trifluoromethoxy)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the fluoro or trifluoromethoxy groups can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of various oxidized or reduced derivatives.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, which are widely applied in the formation of carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents for oxidation and reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Fluoro-2-(trifluoromethoxy)naphthalene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex fluorinated compounds.
Biology and Medicine: Fluorinated compounds are often used in medicinal chemistry due to their unique properties, such as increased metabolic stability and bioavailability. This compound may be explored for potential pharmaceutical applications.
Mécanisme D'action
The mechanism by which 1-Fluoro-2-(trifluoromethoxy)naphthalene exerts its effects depends on the specific application. In chemical reactions, the presence of the fluoro and trifluoromethoxy groups can influence the reactivity and selectivity of the compound. These groups can stabilize certain intermediates or transition states, thereby affecting the overall reaction pathway .
Comparaison Avec Des Composés Similaires
1-Fluoro-2-(trifluoromethoxy)naphthalene can be compared with other similar compounds, such as:
1-Fluoronaphthalene: This compound lacks the trifluoromethoxy group and has different reactivity and applications.
1-Chloronaphthalene: Similar to 1-Fluoronaphthalene but with a chlorine atom instead of a fluorine atom, leading to different chemical properties and reactivity.
1-Bromonaphthalene: Contains a bromine atom, which also affects its reactivity and applications.
The presence of the trifluoromethoxy group in this compound makes it unique and imparts distinct chemical properties compared to these similar compounds.
Propriétés
Formule moléculaire |
C11H6F4O |
|---|---|
Poids moléculaire |
230.16 g/mol |
Nom IUPAC |
1-fluoro-2-(trifluoromethoxy)naphthalene |
InChI |
InChI=1S/C11H6F4O/c12-10-8-4-2-1-3-7(8)5-6-9(10)16-11(13,14)15/h1-6H |
Clé InChI |
ZOECJDAOCFANFD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2F)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7-Ethyl-N-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11874192.png)


![4-Thia-1,2-diazaspiro[4.5]dec-2-ene, 3-phenyl-](/img/structure/B11874225.png)

![[(5,5-Dimethyl-5,6,7,8-tetrahydronaphthalen-1-yl)oxy]acetic acid](/img/structure/B11874230.png)



![8-Bromo-4-chloropyrrolo[1,2-A]pyrazine](/img/structure/B11874258.png)
